Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous Analyte Discrimination from Unlabeled Pyrazinamide
Pyrazinamide-15N,d3 exhibits a +4 Da mass shift relative to unlabeled pyrazinamide (m/z 128.12 vs. 124.1), enabling unequivocal separation of the internal standard signal from the native analyte during multiple reaction monitoring (MRM) in LC-MS/MS [1]. This contrasts with the use of structurally analogous but non-isotopic internal standards (e.g., nicotinamide, pyrazinoic acid), which exhibit different chromatographic retention and ionization behavior, and cannot fully correct for matrix effects or extraction variability .
| Evidence Dimension | Mass-to-charge ratio (m/z) of molecular ion in positive electrospray ionization mode |
|---|---|
| Target Compound Data | m/z 128.12 for [M+H]+ ion |
| Comparator Or Baseline | Unlabeled pyrazinamide: m/z 124.1 for [M+H]+ ion |
| Quantified Difference | Δm/z = +4.02 Da (representing 3 deuterium atoms + 1 nitrogen-15 atom) |
| Conditions | Electrospray ionization positive mode mass spectrometry |
Why This Matters
This quantitative mass difference eliminates signal crosstalk between the internal standard and analyte channels, a prerequisite for achieving ≤15% precision in bioanalytical method validation.
- [1] Wu L, Ye Z, Liu H, et al. Rapid and highly sensitive quantification of the anti-tuberculosis agents isoniazid, ethambutol, pyrazinamide, rifampicin and rifabutin in human plasma by UPLC-MS/MS. J Pharm Biomed Anal. 2020;180:113076. View Source
